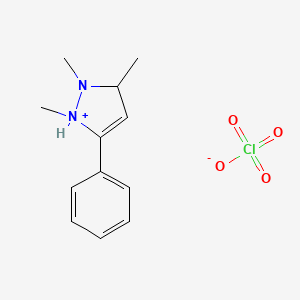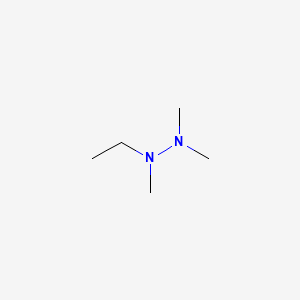
Ethyl trimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl trimethylhydrazine is an organic compound with the molecular formula C5H14N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with methyl iodide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 50-60°C. The reaction proceeds as follows: [ \text{C2H5NHNH2} + 3 \text{CH3I} \rightarrow \text{C5H14N2} + 3 \text{HI} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl trimethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or nitrogen-containing compounds.
Reduction: The compound can be reduced to simpler hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Nitrogen oxides or amines.
Reduction: Simpler hydrazines.
Substitution: Halogenated hydrazines or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl trimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Ethyl trimethylhydrazine can be compared with other hydrazine derivatives such as:
- Monomethylhydrazine
- Dimethylhydrazine
- Tetramethylhydrazine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other hydrazines, it may exhibit different reactivity and stability, making it suitable for specific applications.
Comparación Con Compuestos Similares
- Monomethylhydrazine: Used as a rocket propellant and in chemical synthesis.
- Dimethylhydrazine: Known for its use in the production of pharmaceuticals and as a fuel component.
- Tetramethylhydrazine: Utilized in organic synthesis and as a stabilizer in various formulations.
This detailed overview provides a comprehensive understanding of ethyl trimethylhydrazine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
50599-41-2 |
|---|---|
Fórmula molecular |
C5H14N2 |
Peso molecular |
102.18 g/mol |
Nombre IUPAC |
1-ethyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-5-7(4)6(2)3/h5H2,1-4H3 |
Clave InChI |
LPIBBWREIUCAPF-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



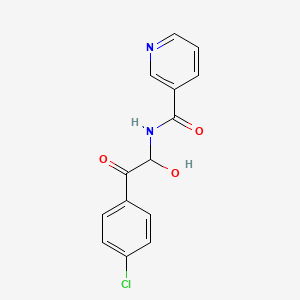
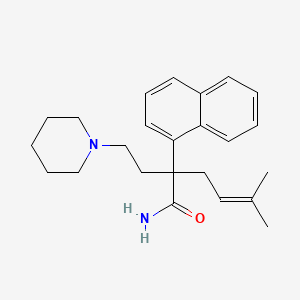
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
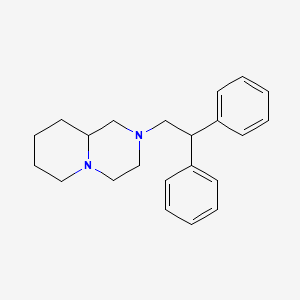
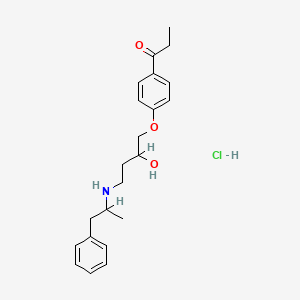
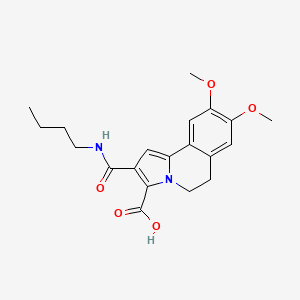
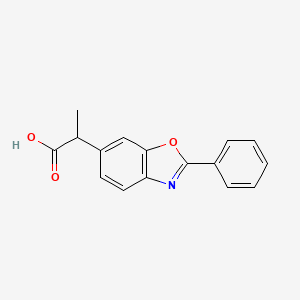
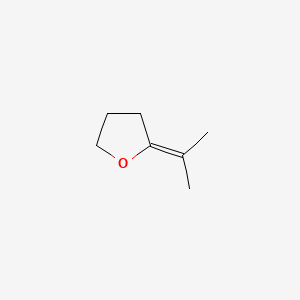

![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
